Home > Products > Screening Compounds P10427 > N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide -

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Catalog Number: EVT-4353633
CAS Number:
Molecular Formula: C17H19ClN2O4S
Molecular Weight: 382.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[(l S)-l-(3-ethoxy-4- methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-l,3-dioxo-lH-isoindol-4-yl]acetamide

Compound Description: This compound is a complex sulfonamide derivative investigated for its solid-state forms and improved synthesis methods. []

Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

Compound Description: This compound is a sulfonamide derivative featuring a cinnamate ester and a formylphenyl group. Its crystal structure was analyzed, revealing a distorted tetrahedral geometry around the sulfur atom attributed to the Thorpe–Ingold effect. []

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Compound Description: This compound is a sulfonamide derivative characterized by a brominated pyrimidine ring linked to the aryl group through a sulfur atom. Crystallographic analysis revealed a twisted conformation at the sulfonyl sulfur and stabilization by intramolecular π–π stacking interactions. []

3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Compound Description: This compound is a [, , ]triazolo[4,3-a]pyridine sulfonamide derivative that exhibited promising in vitro antimalarial activity against Plasmodium falciparum with an IC50 of 2.24 μM. []

1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide

Compound Description: This compound is a sulfonamide derivative featuring a pyrrolidinone ring with a carboxamide substituent. Its crystal structure was analyzed, revealing a planar methoxyphenyl ring linked to the pyrrolidinone moiety via the sulfonyl group. []

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenyl ene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methyl sulfonyl)ethyl)acetamide (BCYS)

Compound Description: These compounds are α-cyanostilbene derivatives with varying π-conjugation lengths. BCYS, with a larger π-conjugation, displayed Aggregation Induced Emission (AIE) properties and formed self-assembled microfibrous structures, whereas CYS with shorter π-conjugation exhibited Aggregation Caused Quenching (ACQ) and formed self-assembled nanostructured crystalline particles. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide

Compound Description: This compound is a piperazine-1,2,3-triazole derivative designed as a potential inhibitor of the S100A2-p53 protein-protein interaction. It showed modest pancreatic cancer activity, with subsequent modifications yielding more potent analogs. [, ]

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a highly selective E prostanoid receptor 4 (EP4) antagonist. It demonstrated effectiveness in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []

N-2-chlorobenzylbenzamide

Compound Description: This compound was prepared via solid phase synthesis and its crystal structure was determined. It exhibits two types of intermolecular hydrogen bonds in the crystal lattice. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. These compounds exhibited higher urease inhibitory activity than the standard, thiourea, and molecular docking studies supported their binding within the active site of the enzyme. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It demonstrated potent anti-inflammatory activity by impairing leukocyte migration both in vitro and in vivo. []

3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one (Cimbi-712) and 3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one (Cimbi-717)

Compound Description: Cimbi-712 and Cimbi-717 are selective 5-HT7 receptor ligands radiolabeled for PET imaging studies in the pig brain. Both demonstrated specific binding in accordance with 5-HT7 receptor distribution. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound is a brominated indole derivative with a phenylsulfonyl substituent. Crystallographic analysis revealed a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. []

Sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide (Cpd118)

Compound Description: Cpd118 is an N-arylsulfonyl-indole-2-carboxamide derivative that functions as a potent, selective, and orally bioavailable fructose-1,6-bisphosphatase (FBPase) inhibitor. It displayed promising in vivo glucose-lowering effects in diabetic animal models and a unique binding mode within the active site of FBPase. []

N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamides

Compound Description: This series of sulfonamide derivatives, including N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamide, N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, and N-2″-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, exhibited prominent inhibitory activity against acetylcholinesterase. []

(2R)-1-[(3-hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride (SB 269970)

Compound Description: SB 269970 is a selective antagonist for the 5-HT7 receptor. It was used to investigate the role of 5-HT7 receptors in modulating GABAergic transmission in the rat dorsal raphe nucleus and its impact on cortical serotonin release. [, , ]

N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamide

Compound Description: This compound served as a parent molecule for a series of substituted derivatives that were designed as potential urease inhibitors. []

N-Substituted N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamides

Compound Description: This series of sulfonamide derivatives, including N-butyl-N-(4, 5-dibromo-2-methoxyphenyl)benzenesulfonamide and N-pentyl-N-(4,5-dibromo-2-methoxy phenyl)benzenesulfonamide, were synthesized and characterized for their biological activity. They exhibited good inhibitory potential against lipoxygenase. []

4-[[4(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a novel dual tumor necrosis factor-α (TNF-α) converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor developed for the treatment of rheumatoid arthritis. It demonstrated potent inhibition of TACE and several MMPs in vitro, effectively reducing TNF-α secretion and clinical severity in mouse models of collagen-induced arthritis. []

N-isobutyl-N-(4-methoxyphenyl‐sulfonyl)glycylhydroxamic acid (NNGH)

Compound Description: NNGH is an MMP-3 inhibitor that was found to enhance hyperthermia-induced cell death in HeLa cells. []

N-hydroxy-2(R)‐[[4‐methoxysulfonyl] (3‐picolyl)amino]‐3‐methylbutaneamide hydro‐chloride (MMI270)

Compound Description: MMI270 is an MMP-3 inhibitor that also demonstrated a stress-enhancing effect in HeLa cells, potentiating hyperthermia-induced cell death. []

1,1,1-Trifluoro-N-[3-[[2-(4-methoxyphenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methanesulfonamide

Compound Description: This compound is an oxazole derivative with a methanesulfonamide group. It was reported to exhibit antiallergic and anti-inflammatory activity. []

1-[5-[2-(5-Chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl-3 methylthiourea, sodium salt (HMR 1098)

Compound Description: HMR 1098 is a selective sarcolemmal ATP-sensitive potassium (KATP) channel antagonist used to investigate the role of sarcolemmal versus mitochondrial KATP channels in mediating remote preconditioning of trauma in rat hearts. [, ]

1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]-sulfonyl]-3-me thylthiourea (HMR1883)

Compound Description: HMR1883 is a sulfonylthiourea compound that acts as a KATP channel blocker. It was studied for its effects on cardiac electrophysiology during ischemia and reperfusion in isolated rabbit hearts. []

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

Compound Description: [18F]DASA-23 is a radiopharmaceutical developed for PET imaging of pyruvate kinase M2 (PKM2) levels in gliomas. It utilizes the (4-methoxyphenyl)sulfonyl moiety for binding to PKM2. [, ]

Properties

Product Name

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-11-13-3-5-14(18)6-4-13)20-25(22,23)16-9-7-15(24-2)8-10-16/h3-10,12,20H,11H2,1-2H3,(H,19,21)

InChI Key

FARIKVNXTCVKCG-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.